molecular formula C24H19BrN2O2 B5233712 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide

Numéro de catalogue B5233712
Poids moléculaire: 447.3 g/mol
Clé InChI: RDTFVCVOXUAYHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide, also known as BQ-123, is a selective endothelin receptor antagonist. It was first synthesized in 1992 and has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide works by selectively blocking the action of endothelin-1, a potent vasoconstrictor that is produced by the endothelial cells of blood vessels. By blocking the action of endothelin-1, 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide causes vasodilation and reduces blood pressure. It has also been shown to have anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide has a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension and heart failure. It has also been shown to improve cardiac function and reduce inflammation and fibrosis in the heart. In addition, it has been shown to improve endothelial function and reduce oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide is its specificity for the endothelin receptor. This allows researchers to study the effects of blocking this receptor in a highly selective manner. However, one limitation of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide is its relatively short half-life, which can make it difficult to study its long-term effects.

Orientations Futures

There are a number of potential future directions for the study of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide. One area of interest is its potential use in the treatment of pulmonary hypertension. Another area of interest is its potential use in the prevention of cardiovascular disease in high-risk populations. In addition, further research is needed to fully understand the long-term effects of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide and its potential side effects.

Méthodes De Synthèse

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-amino-1-(2-oxo-2-phenylethyl)quinolinium bromide with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoylamine, which is then converted to the final product by acidification.

Applications De Recherche Scientifique

4-(benzoylamino)-1-(2-oxo-2-phenylethyl)quinolinium bromide has been extensively studied for its potential therapeutic applications. It is a selective endothelin receptor antagonist that has been shown to have a wide range of effects on the cardiovascular system. It has been studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.

Propriétés

IUPAC Name

N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2.BrH/c27-23(18-9-3-1-4-10-18)17-26-16-15-21(20-13-7-8-14-22(20)26)25-24(28)19-11-5-2-6-12-19;/h1-16H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTFVCVOXUAYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.